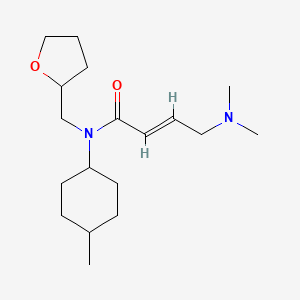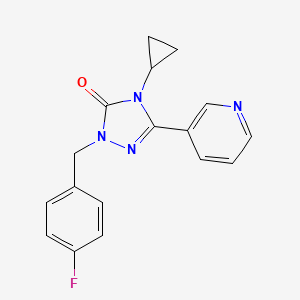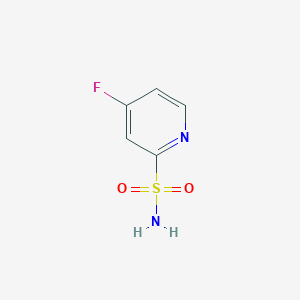
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and was found to have anti-tumor properties in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action and potential therapeutic applications of DMXAA.
作用機序
The mechanism of action of (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide is not fully understood. However, it is believed to work through the activation of the innate immune system, specifically through the stimulation of the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has been found to induce fever and hypotension in animal models. It has also been shown to increase the production of pro-inflammatory cytokines and activate the coagulation system.
実験室実験の利点と制限
One advantage of (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide is its ability to induce tumor cell death through multiple mechanisms, which may make it effective against a variety of cancer types. However, (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has also been found to have limited solubility in water, which may make it difficult to administer in clinical settings.
将来の方向性
There are several potential future directions for (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide research. One area of interest is the development of more effective formulations of (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide that can be administered in clinical settings. Another area of interest is the investigation of the potential use of (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide and its potential therapeutic applications.
合成法
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with dimethylamine to form 4-(dimethylamino)-4-methylcyclohexanone. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the oxolane ring. The final step involves the reaction of the oxolane intermediate with 2-buten-1-one to form (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide.
科学的研究の応用
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. (E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide has been found to induce tumor cell death through a variety of mechanisms, including the activation of the immune system and the inhibition of angiogenesis.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-15-8-10-16(11-9-15)20(14-17-6-5-13-22-17)18(21)7-4-12-19(2)3/h4,7,15-17H,5-6,8-14H2,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHLROMWDDIDKS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)N(CC2CCCO2)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2631407.png)

![1-Cyclopropyl-3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[1-(pyridin-3-yl)ethyl]urea](/img/structure/B2631409.png)

![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)